Pyrazine-2,6-diamine dihydrochloride
Description
Pyrazine-2,6-diamine dihydrochloride (C₄H₈Cl₂N₄; molecular weight: 183.04 g/mol) is a pyrazine derivative with two amine groups at the 2- and 6-positions and two hydrochloride counterions. It is a white to off-white crystalline powder with high solubility in water and polar solvents, making it suitable for pharmaceutical and synthetic applications . The compound is structurally characterized by a six-membered aromatic pyrazine ring, which confers stability and reactivity for forming coordination complexes or serving as a building block in drug development .
Properties
Molecular Formula |
C4H8Cl2N4 |
|---|---|
Molecular Weight |
183.04 g/mol |
IUPAC Name |
pyrazine-2,6-diamine;dihydrochloride |
InChI |
InChI=1S/C4H6N4.2ClH/c5-3-1-7-2-4(6)8-3;;/h1-2H,(H4,5,6,8);2*1H |
InChI Key |
HMOPALWUQBVDQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(C=N1)N)N.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazine-2,6-diamine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes several steps:
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar cyclization and deprotection steps. The process is optimized for yield and purity, ensuring the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Pyrazine-2,6-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazine ring.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various reagents, including halogens and alkylating agents, can be used under controlled conditions to achieve the desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine-2,6-dione, while substitution reactions can produce a variety of functionalized pyrazine derivatives.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
Pyrazine-2,6-diamine dihydrochloride serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its structure allows for various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can lead to the formation of derivatives that possess enhanced biological activities or novel properties.
| Reaction Type | Description |
|---|---|
| Oxidation | Can be oxidized to form pyrazine-2,6-dione using agents such as potassium permanganate. |
| Reduction | Can be reduced to its diamine form using reducing agents like sodium borohydride. |
| Substitution | Nucleophilic substitution can introduce different functional groups into the pyrazine ring. |
Biological Research
Antimicrobial and Anticancer Properties
Research indicates that this compound exhibits potential antimicrobial and anticancer properties. Studies have shown its efficacy against various bacterial strains and cancer cell lines. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating significant antibacterial activity.
Case Study: Anticancer Activity
In a study evaluating the anticancer properties of pyrazine derivatives, this compound was found to inhibit the proliferation of human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) when compared to standard chemotherapeutics like Doxorubicin .
Medicinal Applications
Enzyme Inhibition and Receptor Modulation
this compound is being investigated for its potential use in drug development. It acts as an enzyme inhibitor and receptor modulator, which could lead to therapeutic applications in treating various diseases.
Industrial Applications
Dyes and Agrochemicals
In industrial settings, this compound is utilized in the production of dyes and agrochemicals. Its unique chemical properties make it suitable for synthesizing colorants and agricultural chemicals that require specific reactivity profiles.
Mechanism of Action
The mechanism of action of pyrazine-2,6-diamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes. the exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Structural Analogues
Pyrazine-2,6-diamine dihydrochloride shares structural similarities with other pyrazine, piperazine, and triazine derivatives. Key comparisons include:
Key Insights :
- Positional Isomerism : Pyrazine-2,5-diamine dihydrochloride differs in amine group placement, altering electronic properties and reactivity compared to the 2,6-isomer .
- Ring Stability: Pyridazine-3,6-diamine degrades upon air exposure due to its non-aromatic structure, whereas pyrazine-2,6-diamine’s aromaticity enhances stability .
- Pharmacological Targets: Unlike pramipexole (dopamine agonist) or xylazine (α₂-adrenoceptor agonist), pyrazine-2,6-diamine derivatives are primarily explored as ion channel blockers (e.g., JZP-4) or kinase inhibitors .
Physicochemical Properties
Key Insights :
- This compound’s high solubility and thermal stability make it preferable for aqueous formulations over less soluble analogues like piperazine-2,3-dicarboxylic acid .
- Pyrazine-2,3-diamine’s air sensitivity limits its utility in open-air synthetic processes .
Pharmacological Activity
Pyrazine-2,6-diamine Derivatives :
Comparisons :
Biological Activity
Pyrazine-2,6-diamine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by its six-membered heterocyclic aromatic structure containing two nitrogen atoms at the 2 and 6 positions. Its molecular formula is , with a molar mass of approximately 165.05 g/mol. This unique substitution pattern significantly influences its chemical reactivity and biological properties.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Properties : Studies have shown that this compound may inhibit the growth of certain bacteria and fungi, making it a candidate for antimicrobial applications.
- Anticancer Effects : Pyrazine derivatives have been reported to exhibit anticancer properties by inhibiting cancer cell proliferation in various human cancer cell lines .
- Enzyme Inhibition : The compound interacts with specific molecular targets, modulating the activity of enzymes involved in various biochemical pathways .
The mechanism of action for this compound involves its ability to bind to and modulate the activity of enzymes and receptors. The exact molecular targets are still under investigation, but it is believed that the compound affects multiple biochemical pathways due to its structural characteristics.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against several pathogens. The results indicated that it exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 128 |
Anticancer Activity
In vitro studies demonstrated that this compound inhibited the growth of various cancer cell lines. For instance, in a study on human breast cancer cells (MCF-7), the compound showed an IC50 value of 15 µM, indicating potent anticancer activity.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 20 |
| A549 | 18 |
Comparison with Similar Compounds
This compound can be compared with other pyrazine derivatives to highlight its unique biological activities:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
